2-(acetylamino)-3-(3-nitrophenyl)acrylic acid
Overview
Description
2-(acetylamino)-3-(3-nitrophenyl)acrylic acid is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05897142 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecularly Imprinted Polymers
Synthesis of Molecularly Imprinted Polymers for Amino Acid Derivates : Research demonstrates the use of 2-(acetylamino)-3-(3-nitrophenyl)acrylic acid derivatives in the synthesis of molecularly imprinted polymers (MIPs), specifically targeting amino acid derivatives for enhanced selectivity and binding properties. This study highlights the role of functional monomers in the efficiency of the molecular imprinting process, indicating the potential of these polymers in selective recognition and separation processes (Scorrano et al., 2011).
Glycopolymer Synthesis
Chemo-Enzymatic Synthesis of Glycopolymers : Another study explores the synthesis of a polyacrylamide derivative incorporating N-acetyllactosamine moieties, mimicking oligosaccharide structures found in glycoproteins. This derivative is synthesized through a chemo-enzymatic process involving acryloyl chloride or acrylic acid, showcasing the compound's utility in creating biomimetic materials for biological and medical applications (Kobayashi et al., 1994).
Antimicrobial Studies
Synthesis of Antimicrobials : Research into 3-(5-nitro-2-thienyl) acrylic acid derivatives, closely related to this compound, demonstrates their potential in synthesizing new antimicrobials. This work underscores the compound's relevance in developing novel antibacterial agents, providing insights into its applicability in medicinal chemistry (Kimura et al., 1962).
Polymer Science and Material Chemistry
Polymer Synthesis and Characterization : The utility of acrylamide and acrylic acid derivatives in polymer science is further highlighted by studies on the synthesis and characterization of polymers and their metal complexes. These investigations reveal the versatility of such compounds in forming materials with specific properties, including thermal stability and molecular weight control, for various industrial and research applications (Nanjundan et al., 2004).
Organic Synthesis and Medicinal Chemistry
Protecting Group in Organic Synthesis : The (2-nitrophenyl)acetyl group, related to this compound, is utilized as a protecting group for hydroxyl functions in organic synthesis, demonstrating its importance in the synthesis of complex organic molecules. This application is crucial for the development of new pharmaceuticals and chemicals, showcasing the compound's role in facilitating intricate synthetic pathways (Daragics & Fügedi, 2010).
Properties
IUPAC Name |
(E)-2-acetamido-3-(3-nitrophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-7(14)12-10(11(15)16)6-8-3-2-4-9(5-8)13(17)18/h2-6H,1H3,(H,12,14)(H,15,16)/b10-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMJKZMUOMZOR-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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